![molecular formula C19H21FN4O2S B2755054 1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1396870-70-4](/img/structure/B2755054.png)
1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one
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Description
1-(4-Fluorophenyl)-4-(4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C19H21FN4O2S and its molecular weight is 388.46. The purity is usually 95%.
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Scientific Research Applications
Aurora Kinase Inhibition
Compounds with specific structural features, including fluorophenyl and thiadiazolyl groups, have been explored for their potential as Aurora kinase inhibitors. Aurora kinases are essential for cell division, and their inhibition can be useful in treating cancer by preventing cancerous cells from proliferating (ロバート ヘンリー,ジェームズ, 2006).
Anticancer Activity
Fluoro-substituted compounds, including those with pyrrolidine and piperidine rings, have been evaluated for their anticancer activity. For instance, novel fluoro-substituted benzo[b]pyran compounds have shown promising anticancer activity against lung cancer, highlighting the potential of fluoro-substituted compounds in cancer therapy (A. G. Hammam et al., 2005).
GyrB Inhibition in Tuberculosis
Thiazole-aminopiperidine hybrid analogues have been designed as novel Mycobacterium tuberculosis GyrB inhibitors. Compounds with specific modifications, including fluorobenzyl groups, have shown activity in inhibiting GyrB ATPase and DNA gyrase supercoiling, offering a potential avenue for tuberculosis treatment (V. U. Jeankumar et al., 2013).
Antimicrobial and Antioxidant Properties
Research on various substituted pyridine and thiazolo[3,2]pyridines containing different moieties, such as pyrazolyl, suggests these compounds have notable antimicrobial and antioxidant properties. These functionalities could be harnessed in developing new treatments or preventive measures against microbial infections and oxidative stress-related conditions (T. I. El-Emary et al., 2005).
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O2S/c1-12-21-22-18(27-12)13-6-8-23(9-7-13)19(26)14-10-17(25)24(11-14)16-4-2-15(20)3-5-16/h2-5,13-14H,6-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVAWLXMTUJFKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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